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Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry

fragmentation patterns of oxazole-2-carbaldehyde. The information presented herein is

synthesized from established fragmentation principles of heterocyclic compounds and

aldehydes, offering a predictive framework for the interpretation of experimental data.

Introduction to Oxazole-2-carbaldehyde and its
Mass Spectrometric Behavior
Oxazole-2-carbaldehyde, with a molecular formula of C₄H₃NO₂ and a molecular weight of

97.07 g/mol , is a heterocyclic aldehyde of interest in medicinal chemistry and drug

development.[1] Understanding its fragmentation behavior under mass spectrometry is crucial

for its identification and structural elucidation in complex mixtures. While specific experimental

spectra for oxazole-2-carbaldehyde are not readily available in public literature, its

fragmentation can be predicted based on the known behavior of the oxazole ring and the

aldehyde functional group.[2][3][4]

The electron impact (EI) mass spectrum of oxazole-2-carbaldehyde is expected to show a

distinct molecular ion peak. The subsequent fragmentation is likely to be driven by the

presence of the aldehyde group and the inherent instability of the oxazole ring under ionization.

[2][5] Key fragmentation pathways are anticipated to include the loss of a hydrogen radical, the
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formyl radical, and carbon monoxide, followed by the characteristic cleavage of the oxazole

ring.[2][6]

Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major ions and their corresponding mass-to-

charge ratios (m/z) for oxazole-2-carbaldehyde under electron impact mass spectrometry.

m/z
Proposed Ion

Structure
Formula

Proposed

Fragmentation

Pathway

97 [M]⁺• (Molecular Ion) [C₄H₃NO₂]⁺• Parent molecule

96 [M-H]⁺ [C₄H₂NO₂]⁺

Loss of a hydrogen

radical from the

aldehyde group

69 [M-CO]⁺• [C₃H₃NO]⁺•

Loss of carbon

monoxide from the

molecular ion

68 [M-CHO]⁺ [C₃H₂NO]⁺
Loss of the formyl

radical (CHO)

41 [C₂H₃N]⁺• [C₂H₃N]⁺•

Cleavage of the

oxazole ring, loss of

CO₂

40 [C₂H₂N]⁺ [C₂H₂N]⁺
Further fragmentation

of the oxazole ring

Proposed Experimental Protocol for Mass
Spectrometry Analysis
To obtain a mass spectrum of oxazole-2-carbaldehyde, the following experimental setup using

an electron ionization mass spectrometer is proposed:
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Sample Introduction: A dilute solution of oxazole-2-carbaldehyde in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the ion source via a direct insertion

probe or a gas chromatograph.

Ionization: Electron Ionization (EI) is employed. The electron energy is typically set to 70 eV

to induce reproducible fragmentation patterns.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

Detector: An electron multiplier or a similar detector is used to detect the ions.

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200 to ensure

the detection of the molecular ion and all significant fragment ions.

Visualization of the Proposed Fragmentation
Pathway
The following diagram illustrates the predicted fragmentation pathway of oxazole-2-
carbaldehyde.

Proposed Fragmentation Pathway of Oxazole-2-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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